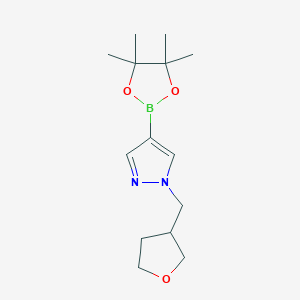

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1605294-11-8

Cat. No.: VC2764910

Molecular Formula: C14H23BN2O3

Molecular Weight: 278.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1605294-11-8 |

|---|---|

| Molecular Formula | C14H23BN2O3 |

| Molecular Weight | 278.16 g/mol |

| IUPAC Name | 1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3 |

| Standard InChI Key | IHXMQPNLUPBRCB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3 |

Introduction

Compound Identification and Nomenclature

1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative featuring a pyrazole core functionalized with a pinacol boronate group and a tetrahydrofuran substituent. This compound is characterized by specific identifiers and alternative names as summarized in Table 1.

Table 1: Identification and Nomenclature

| Parameter | Information |

|---|---|

| CAS Number | 1605294-11-8 |

| MDL Number | MFCD28129609 |

| Molecular Formula | C₁₄H₂₃BN₂O₃ |

| Molecular Weight | 278.16 g/mol |

| IUPAC Name | 1-[(oxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Synonyms | 1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole; 1-[(tetrahydro-3-furanyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| SMILES Notation | CC1(C)C(C)(C)OB(C2=CN(CC3COCC3)N=C2)O1 |

The compound belongs to a class of functionalized pyrazole derivatives that incorporate a pinacol boronate group, making it valuable for organic synthesis applications, particularly in cross-coupling reactions .

Structural Characteristics and Physical Properties

The structure of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features several key elements: a central pyrazole heterocycle, a pinacol boronate group at the C-4 position, and a tetrahydrofuran-3-ylmethyl substituent at the N-1 position. This unique arrangement contributes to its chemical properties and reactivity.

Molecular Components

-

Pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

-

Pinacol boronate group: Located at position C-4 of the pyrazole, providing reactivity for cross-coupling reactions

-

Tetrahydrofuran moiety: A cyclic ether attached via a methylene linker to the N-1 position of the pyrazole

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in reactions and applications, as detailed in Table 2.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Off-white solid to pale yellow sticky solid |

| Topological Polar Surface Area (TPSA) | 45.51 Ų |

| LogP | 1.2188 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

| Storage Conditions | Sealed, dry, 2-8°C |

| Solubility | Soluble in common organic solvents (DMF, THF, dioxane) |

These properties contribute to the compound's utility in organic synthesis, particularly its moderate lipophilicity (LogP) and absence of hydrogen bond donors, which influence its reactivity profile .

Synthetic Methodologies

Several synthetic approaches have been developed to prepare 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with variations in reaction conditions, catalysts, and starting materials.

Borylation of Pyrazole Derivatives

The most common synthetic route involves borylation of appropriately substituted pyrazole intermediates. This typically begins with a halogenated pyrazole precursor followed by metal-catalyzed borylation using bis(pinacolato)diboron or pinacolborane.

Table 3: Typical Borylation Reaction Conditions

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron, NaOAc | Pd(dppf)Cl₂·CH₂Cl₂ | DMF | 150°C (microwave) | 1h | 83% |

| 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | isopropylmagnesium chloride | THF | 0°C to RT | 1-3h | 81-85% |

A representative synthetic pathway involves a two-step approach:

-

N-alkylation of 4-bromopyrazole with the appropriate tetrahydrofuran derivative

-

Borylation of the halogenated intermediate using a palladium catalyst and bis(pinacolato)diboron

Applications in Organic Synthesis

1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. These reactions typically employ palladium catalysts and proceed under various conditions as outlined in Table 4.

Table 4: Cross-Coupling Reaction Conditions

| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|---|---|

| 2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane | 110°C | 10 min | Not reported |

| (S)-1-(6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone | XPhos Pd G2 | Cs₂CO₃ | 1,4-dioxane/H₂O | 100°C | 16h | 61% |

| (S)-cyclopentyl 7-bromo-3-methyl-4-(2,2,2-trifluoroacetyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate | Pd₂(dba)₃, XPhos | Cs₂CO₃ | 1,4-dioxane/H₂O | 100°C | 17h | 59% |

| 1-bromo-4-methoxybenzene | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/water | 120°C | 20 min | 69% |

The versatility of this reagent is demonstrated by its successful coupling with various aryl and heteroaryl halides to produce structurally diverse products .

Pharmaceutical Intermediate Synthesis

This compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly those containing linked heterocyclic systems. Examples include:

-

Synthesis of dual heterocyclic cores containing triazole and oxazoline ring systems

-

Development of novel antibacterial candidates containing oxazole ring systems

-

Preparation of advanced intermediates for medicinal chemistry applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been employed in the synthesis of biologically active molecules:

-

Construction of YM-385781, a selective inhibitor of the Gq/11-signaling pathway

-

Development of 5-HT₂C receptor agonists based on WAY163909

Reaction Behavior and Mechanism

The reactivity of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily determined by the boronic ester functionality, which undergoes transmetalation in cross-coupling reactions.

Transmetalation Process

In Suzuki-Miyaura coupling reactions, the mechanism follows established pathways:

-

Oxidative addition of the aryl halide to the Pd(0) catalyst

-

Transmetalation of the boronic ester group, transferring the pyrazole moiety to the palladium center

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This process is facilitated by bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) which activate the boron center for transmetalation .

Functional Group Tolerance

An important characteristic of this compound is its compatibility with various functional groups during coupling reactions. Successful reactions have been reported with substrates containing:

-

Amide groups

-

Heterocyclic rings (quinoxalines, pyridines)

-

Various protecting groups (Boc, acetyl)

Comparison with Related Compounds

The compound 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to a family of structurally related boronic ester derivatives. Table 5 compares several analogous compounds.

Table 5: Comparison with Structurally Related Compounds

| Compound | CAS Number | Molecular Weight | Similarity Index | Key Structural Difference |

|---|---|---|---|---|

| 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1605294-11-8 | 278.16 | - | Reference compound |

| 1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029715-63-6 | 264.13 | 0.95 | Absence of methylene linker |

| 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1003846-21-6 | 278.16 | 0.92 | Pyran ring instead of furan |

| 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1040377-03-4 | 278.16 | 0.81 | Pyran ring with different connectivity |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 194.04 | 0.70 | Unsubstituted N-position |

These structural variations influence reactivity, solubility, and application profiles in organic synthesis .

| Parameter | Classification |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 |

| Storage Recommendations | Keep sealed in dry conditions at 2-8°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume